what are the properties of 6H-Dibenzo[b,h]carbazole
what are the properties of 6H-Dibenzo[b,h]carbazole
An In-Depth Technical Guide to 6H-Dibenzo[b,h]carbazole: Properties and Potential
Introduction
6H-Dibenzo[b,h]carbazole is a large, polycyclic aromatic hydrocarbon and a nitrogen-containing heterocycle. Its structure consists of a central carbazole core—a tricyclic system with two benzene rings fused to a pyrrole ring—flanked by two additional naphthalene rings. This extensive π-conjugated system imparts unique electronic and photophysical properties, distinguishing it from the simpler, parent 9H-carbazole.[1] As a class, carbazole derivatives are of significant interest to researchers due to their wide-ranging applications in materials science, particularly in organic electronics, and their presence in numerous biologically active compounds and approved pharmaceuticals.[2][3][4]
This guide provides a comprehensive overview of the core properties of 6H-Dibenzo[b,h]carbazole, focusing on its synthesis, structural characteristics, and electronic properties. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this scaffold for potential applications in organic electronics and medicinal chemistry.
Molecular Structure and Physicochemical Properties
The defining feature of 6H-Dibenzo[b,h]carbazole is its pentacyclic aromatic framework. Unlike the planar 9H-carbazole, single-crystal X-ray analysis reveals that the extended naphthalene "wings" of the 6H-Dibenzo[b,h]carbazole ring system are slightly bent.[1][5] This structural deviation influences its crystal packing and solid-state properties. The molecule's large, rigid structure is a key feature that medicinal chemists often exploit for designing molecules that interact with biological targets like DNA or specific enzyme pockets.
Table 1: Core Physicochemical Properties of 6H-Dibenzo[b,h]carbazole
| Property | Value | Source |
| CAS Number | 242-50-2 | [6][7][8] |
| Molecular Formula | C₂₀H₁₃N | [6][8] |
| Molecular Weight | 267.32 g/mol | [6][8] |
| Boiling Point (Predicted) | 544.1 ± 19.0 °C | [6][7] |
| Density (Predicted) | 1.308 ± 0.06 g/cm³ | [6][7] |
| pKa (Predicted) | 17.00 ± 0.30 | [6][7] |
Synthesis and Derivatization
The synthesis of the 6H-Dibenzo[b,h]carbazole scaffold has been achieved through various methods, with modern catalytic approaches offering high efficiency. A particularly practical and effective method involves a Palladium-catalyzed intramolecular C-N cross-coupling reaction.[1][5]
Causality in Synthetic Strategy
The choice of a Palladium-catalyzed intramolecular amination of 3-amino-3′-bromo-2,2′-binaphthyl is deliberate.[1][5] This strategy is advantageous because:
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Efficiency: Palladium catalysts are highly efficient for forming C-N bonds, which is the key step in closing the final ring of the carbazole core.
-
Regioselectivity: The intramolecular nature of the reaction ensures the correct formation of the desired pentacyclic isomer without significant side products.
-
Substrate Availability: The precursor, 2,2'-binaphthyl, is a readily accessible starting material in chiral and achiral forms, allowing for diverse synthetic entries.
This approach represents a significant improvement over older, harsher methods like the dehydrogenation of partially saturated precursors.[1]
Synthetic Workflow Diagram
Caption: Pd-catalyzed synthesis of 6H-Dibenzo[b,h]carbazole.
Spectroscopic and Electronic Properties
The extended conjugation of 6H-Dibenzo[b,h]carbazole compared to 9H-carbazole results in distinct spectroscopic and electronic characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a critical tool for confirming the structure of 6H-Dibenzo[b,h]carbazole.
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¹H NMR: The proton spectrum shows a complex set of signals in the aromatic region, typically between 7.0 and 9.0 ppm. The specific chemical shifts and coupling constants allow for the assignment of protons on the different rings. A key diagnostic signal is the N-H proton, which usually appears as a broad singlet at a significantly downfield shift (often >10 ppm).[8]
-
¹³C NMR: The carbon spectrum complements the proton data, with a series of resonances confirming the extensive aromatic system. The carbons directly attached to the nitrogen atom are typically deshielded and appear at a lower field.[8]
Optical and Electronic Properties
The fusion of naphthalene rings significantly alters the molecule's interaction with light.
-
UV-Vis and Fluorescence: Compared to 9H-carbazole, 6H-Dibenzo[b,h]carbazole exhibits a pronounced red-shift (a shift to longer wavelengths) in both its maximum absorption (λmax) and emission (λem) spectra.[1] This is a direct consequence of the larger π-conjugated system, which lowers the energy required for electronic transitions.
-
HOMO-LUMO Gap: The extended conjugation also results in a smaller Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) energy gap compared to 9H-carbazole.[1] A smaller energy gap is a desirable property for applications in organic electronics, such as Organic Light-Emitting Diodes (OLEDs), as it facilitates charge injection and transport.
Table 2: Comparative Optical and Electronic Properties
| Property | 9H-Carbazole (Reference) | 6H-Dibenzo[b,h]carbazole | Rationale for Change |
| λmax (Absorption) | ~293, 324, 337 nm | Red-shifted | Extended π-conjugation |
| λem (Emission) | ~340-370 nm | Red-shifted | Extended π-conjugation |
| HOMO-LUMO Gap | Larger | Smaller | Extended π-conjugation stabilizes LUMO |
Note: Exact λ values for 9H-Carbazole can be found in sources like the NIST WebBook.[9] Values for 6H-Dibenzo[b,h]carbazole are qualitatively described as red-shifted in the literature.[1]
Potential in Drug Development and Materials Science
While 6H-Dibenzo[b,h]carbazole itself is not an approved drug, the carbazole scaffold is a privileged structure in medicinal chemistry.[2] Numerous natural and synthetic carbazole derivatives exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[10][11]
The Carbazole Scaffold as a Pharmacophore
The carbazole nucleus is present in several commercially successful drugs, such as the anticancer agent ellipticine and the cardiovascular drug carvedilol.[3] Its utility stems from:
-
Structural Rigidity: The planar and rigid nature of the carbazole core provides a stable scaffold for orienting functional groups to interact with biological targets.
-
Intercalation: The flat aromatic system can intercalate between the base pairs of DNA, a mechanism of action for some anticancer agents.
-
Tunable Properties: The nitrogen atom and the aromatic rings can be readily functionalized to modulate solubility, electronic properties, and target affinity.
Caption: Application pathways for the dibenzocarbazole scaffold.
Experimental Protocols
Protocol 1: Synthesis of 6H-Dibenzo[b,h]carbazole
This protocol is adapted from the Pd-catalyzed intramolecular amination methodology.[1][5]
-
Reaction Setup: To an oven-dried Schlenk flask, add 3-amino-3′-bromo-2,2′-binaphthyl (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), SPhos (0.10 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is critical as palladium catalysts can be sensitive to oxygen.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe. The reaction concentration should be approximately 0.1 M.
-
Heating: Heat the reaction mixture to reflux (approx. 110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure 6H-Dibenzo[b,h]carbazole.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Photophysical Characterization
This protocol outlines the steps for analyzing the optical properties.
-
Sample Preparation: Prepare a dilute solution (e.g., 1 x 10⁻⁵ M) of 6H-Dibenzo[b,h]carbazole in a spectroscopic grade solvent (e.g., chloroform or THF).
-
UV-Vis Spectroscopy:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum with a cuvette containing only the solvent.
-
Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 250-500 nm).
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Fluorescence Spectroscopy:
-
Use a spectrofluorometer.
-
Set the excitation wavelength to a value where the compound absorbs strongly (e.g., the identified λmax).
-
Scan the emission spectrum over a range of longer wavelengths (e.g., 350-600 nm).
-
Identify the wavelength of maximum emission (λem).
-
-
Data Analysis: Compare the obtained λmax and λem values to literature values and related compounds (like 9H-carbazole) to understand the effect of the extended molecular structure.
Conclusion
6H-Dibenzo[b,h]carbazole is a fascinating molecule whose properties are dominated by its large, π-conjugated aromatic system. Its synthesis is accessible through modern catalytic methods, and its structure has been well-characterized. Compared to its parent, 9H-carbazole, it possesses red-shifted optical properties and a smaller HOMO-LUMO gap, making it an attractive building block for organic electronic materials. Furthermore, as a member of the broader carbazole family—a scaffold renowned for its diverse biological activities—6H-Dibenzo[b,h]carbazole and its derivatives hold significant promise for exploration in the field of drug discovery. The combination of these properties ensures that it will remain a subject of interest for both materials scientists and medicinal chemists.
References
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Title: Synthesis of 6H‐dibenzo[b,h]carbazole and N‐substituted derivatives. Source: ResearchGate URL: [Link]
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Title: Efficient Synthesis, Structural Characterization, and Optical Properties of 6H‐Dibenzo[b,h]carbazole and Its Derivatives Source: ResearchGate URL: [Link]
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Title: Mini-review on the novel synthesis and potential applications of carbazole and its derivatives Source: PubMed Central URL: [Link]
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Title: Synthesis and biological properties of some 6H-pyrido[4,3-b]carbazoles Source: PubMed URL: [Link]
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Title: Carbazole Derivatives as Potential Antimicrobial Agents Source: MDPI URL: [Link]
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Title: Current Developments in the Pharmacological Activities and Synthesis of Carbazole Derivatives Source: PubMed URL: [Link]
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Title: Synthesis and biological properties of some 6H-pyrido[4,3-b]carbazoles Source: ACS Publications URL: [Link]
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Title: Mini-review on the novel synthesis and potential applications of carbazole and its derivatives Source: ResearchGate URL: [Link]
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Title: Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review Source: PubMed Central URL: [Link]
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Title: Carbazole - the NIST WebBook Source: National Institute of Standards and Technology URL: [Link]
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Title: Synthesis of Carbazoles Source: Organic Chemistry Portal URL: [Link]
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Title: Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst Source: RSC Publishing URL: [Link]
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Title: Carbazole - Wikipedia Source: Wikipedia URL: [Link]
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